Z-Trp-OH

Descripción general

Descripción

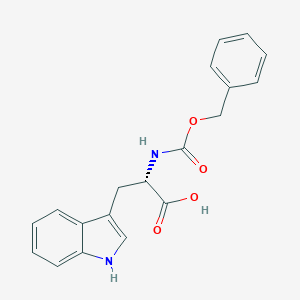

- El N-Cbz-DL-triptófano es un enantiómero del derivado del triptófano.

- Su fórmula química es C₁₉H₁₈N₂O₄, y el peso molecular es 338,36 g/mol .

- Este compuesto juega un papel crucial en diversas aplicaciones científicas debido a sus propiedades únicas.

Aplicaciones Científicas De Investigación

Química: Utilizado como un bloque de construcción quiral en la síntesis orgánica.

Biología: Investigado por su papel en la estructura y función de las proteínas.

Medicina: Posibles aplicaciones en el desarrollo de fármacos.

Industria: Employed in the synthesis of pharmaceuticals and fine chemicals.

Mecanismo De Acción

- Los efectos del N-Cbz-DL-triptófano son dependientes del contexto.

- Puede interactuar con objetivos moleculares o vías específicas, influyendo en los procesos celulares.

Análisis Bioquímico

Biochemical Properties

Z-Trp-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the chemical shift of the carboxylate carbon of Z-tryptophan increases upon binding to enzymes like thermolysin and stromelysin-1 . This suggests that this compound may have a role in modulating enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. As a derivative of tryptophan, it may influence cell function through its impact on tryptophan metabolism. Tryptophan and its metabolites play crucial roles in maintaining neurological function, immunity, and homeostasis in the body . Therefore, it is plausible that this compound could have similar effects on cellular processes.

Molecular Mechanism

It is known that tryptophan and its derivatives can undergo various transformations, including halogenation, oxidation, methylation, and decarboxylation, to produce analogs of increased chemical diversity . These analogs can then be incorporated into biosynthetic pathways, suggesting that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that tryptophan and its metabolites can exhibit changes over time. For instance, 24 hours after treatment, the level of glutamate, kynurenine, and kynurenic acid (all tryptophan metabolites) were found to be elevated, diminishing by 48 hours . Similar temporal effects could potentially be observed with this compound.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Studies on tryptophan supplementation have shown that it can suppress aggressive behavior and reduce post-stress plasma cortisol concentrations in vertebrates . It would be interesting to investigate whether this compound has similar dosage-dependent effects.

Metabolic Pathways

This compound is likely involved in the metabolic pathways of tryptophan. Tryptophan is metabolized via three significant pathways: the indole pathway, the kynurenine pathway, and the serotonin pathway . Given that this compound is a derivative of tryptophan, it is plausible that it participates in these or similar metabolic pathways.

Transport and Distribution

It is known that tryptophan and its metabolites can be transported across cell membranes and distributed within cells . It is plausible that this compound follows similar transport and distribution patterns.

Subcellular Localization

Studies on tryptophan and its metabolites suggest that they can be localized in various subcellular compartments . For instance, tryptophan metabolites can influence the function of intestinal epithelial cells, where the aryl hydrocarbon receptor (AHR) is located . It would be interesting to investigate the subcellular localization of this compound and its effects on cellular activity and function.

Métodos De Preparación

- Síntesis: El N-Cbz-DL-triptófano se puede sintetizar mediante reacciones químicas que involucran derivados del triptófano.

- Producción Industrial: Si bien los métodos industriales específicos no están ampliamente documentados, la síntesis a escala de laboratorio proporciona información sobre su preparación.

Análisis De Reacciones Químicas

- El N-Cbz-DL-triptófano se somete a diversas reacciones:

Oxidación: Se puede oxidar en condiciones específicas.

Reducción: Las reacciones de reducción son viables, produciendo diferentes productos.

Sustitución: Se pueden introducir grupos sustituyentes.

- Los reactivos comunes incluyen oxidantes, agentes reductores y grupos protectores.

- Los productos principales dependen de las condiciones de reacción y la estereoquímica.

Comparación Con Compuestos Similares

- La singularidad del N-Cbz-DL-triptófano radica en su estereoquímica.

- Compuestos similares incluyen derivados del triptófano y otros aminoácidos quirales.

Actividad Biológica

Z-Trp-OH, also known as Z-tryptophan, is a derivative of the amino acid tryptophan that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its metabolic pathways, effects on serotonin synthesis, and implications for health.

Overview of Tryptophan and Its Derivatives

Tryptophan is an essential amino acid that serves as a precursor for several bioactive compounds, including serotonin (5-HT) and melatonin. The metabolism of tryptophan can follow different pathways:

- Serotonergic Pathway : Tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to produce serotonin.

- Kynurenine Pathway : A significant portion of tryptophan is metabolized via this pathway, leading to the production of kynurenic acid and quinolinic acid, which can influence neuroinflammation and neurodegeneration.

Biological Activity of this compound

This compound has been studied for its role in modulating various biological processes:

1. Effects on Serotonin Synthesis

Research indicates that this compound may enhance serotonin production by increasing the availability of tryptophan in the brain. This is particularly relevant in contexts such as stress and mood disorders, where serotonin levels are often dysregulated.

2. Impact on Immune Function

Tryptophan and its derivatives, including this compound, have been shown to influence immune responses. They can modulate the activity of immune cells such as T cells and macrophages, potentially promoting anti-inflammatory effects. For instance, studies have demonstrated that tryptophan metabolites can inhibit pro-inflammatory cytokines like TNF-α and IL-6, thereby supporting immune homeostasis .

3. Neuroprotective Properties

This compound may exert neuroprotective effects through its metabolites. The kynurenine pathway products have been implicated in neuroprotection against oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

Case Study 1: Stress and Serotonin Levels

In a clinical study examining patients with depression, supplementation with this compound showed promise in improving mood by enhancing serotonin levels. Patients reported reduced symptoms correlated with increased plasma tryptophan concentrations.

Case Study 2: Immune Modulation

Another study focused on patients with autoimmune disorders found that administration of this compound led to decreased levels of inflammatory markers, suggesting its potential as an adjunct therapy for managing inflammation.

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYFYYVVAXRMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294784 | |

| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-16-7, 7432-21-5 | |

| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13058-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7432-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13058-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can the equilibrium of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide synthesis be shifted towards product formation?

A1: Research indicates that the addition of organic solvents, such as 1,4-butanediol, to the reaction medium can effectively shift the equilibrium of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide synthesis towards product formation [, ]. This effect is primarily driven by a reduction in water activity, which favors the synthesis reaction over hydrolysis []. Furthermore, the choice of organic solvent can influence the ionization equilibrium of the reacting species, further impacting the synthetic yield []. For instance, using α-chymotrypsin as a catalyst in a 20% water/80% 1,4-butanediol mixture resulted in a remarkable 90.9% yield of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide before purification [].

Q2: Can Z-Trp-OH self-assemble, and if so, what structures can it form?

A2: Yes, this compound exhibits self-assembly capabilities, driven by non-covalent interactions between the molecules []. Studies have shown that this compound can self-assemble into a variety of well-defined morphologies, including fibers, spheres, and flower-like structures []. Factors such as concentration, temperature, and the presence of other molecules can influence the self-assembly process and the resulting structures [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.